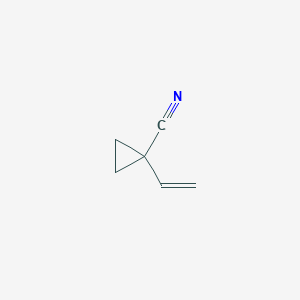

1-Vinylcyclopropanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of vinylcyclopropanes, including 1-Vinylcyclopropanecarbonitrile, involves the introduction of the cyclopropane and the vinyl unit simultaneously. Common methods include the reaction of trans-1,4-dihalobutenes with β-dicarbonyl compounds and the addition of carbenes to dienes. These processes lead to the formation of vinyl polymers with structural units that are significant for further chemical modifications and applications in polymer science (Moszner et al., 1999).

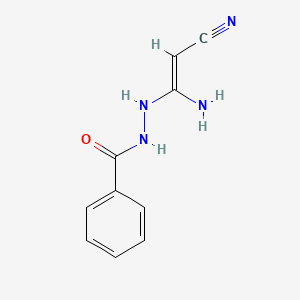

Molecular Structure Analysis

Vinylcyclopropane derivatives, such as 1-Vinylcyclopropanecarbonitrile, exhibit unique molecular structures characterized by a highly strained cyclopropane ring in conjugation with a carbon-carbon double bond. This structural feature enables these compounds to participate in a wide range of chemical reactions, offering novel approaches to the synthesis of mono-, bi-, and polycyclic molecules (Jiao & Yu, 2013).

Chemical Reactions and Properties

Vinylcyclopropane derivatives are prone to undergo various chemical reactions, including pyrolysis, electrophilic ring opening, and acid-catalyzed rearrangement. These reactions lead to structurally diverse compounds with potential applications in organic synthesis and material science. For example, tandem ring opening/cyclization of vinylcyclopropanes facilitates the facile synthesis of chiral bicyclic amidines, highlighting the synthetic versatility of these compounds (Ganesh et al., 2011).

Physical Properties Analysis

The physical properties of vinylcyclopropanes, such as solubility, melting point, and boiling point, are determined by their molecular structure and substituents. These properties are crucial for determining the conditions under which these compounds can be synthesized, manipulated, and applied in various chemical processes.

Chemical Properties Analysis

The chemical properties of 1-Vinylcyclopropanecarbonitrile, including reactivity and stability, are influenced by the presence of the strained cyclopropane ring and the electron-withdrawing carbonitrile group. This combination enhances its reactivity in nucleophilic and electrophilic reactions, making it a valuable intermediate in organic synthesis. The radical polymerization behavior of such compounds illustrates the potential for creating polymers with unique properties and applications (Sanda, Murata, & Endo, 1997).

Safety And Hazards

properties

IUPAC Name |

1-ethenylcyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-6(5-7)3-4-6/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDXQCPDPZTCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Vinylcyclopropanecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)